molecular formula C28H25N3O5 B8264344 Desfluoro cabozantinib

Desfluoro cabozantinib

Katalognummer B8264344
Molekulargewicht: 483.5 g/mol
InChI-Schlüssel: KBPSFNZVQAYUGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desfluoro cabozantinib is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cabozantinib in Medullary Thyroid Cancer

Cabozantinib, as a tyrosine kinase inhibitor (TKI), has shown significant efficacy in treating progressive metastatic medullary thyroid cancer (MTC). A phase III trial demonstrated that cabozantinib substantially improved progression-free survival compared to placebo, regardless of factors like age, prior TKI treatment, and RET mutation status. This trial establishes cabozantinib as a valuable treatment option for this rare disease, targeting multiple pathways crucial in MTC including MET, VEGFR2, and RET (Elisei et al., 2013).

Cabozantinib in Renal Cell Carcinoma

In the context of metastatic renal cell carcinoma (mRCC), cabozantinib has been compared with sunitinib as first-line therapy. The results from a phase II trial indicated that cabozantinib significantly increased median progression-free survival and response rate compared to sunitinib, representing a promising option for patients with mRCC of intermediate or poor risk (Choueiri et al., 2017).

Cabozantinib in Prostate Cancer

A phase II randomized discontinuation trial with cabozantinib in patients with castration-resistant prostate cancer (CRPC) showed encouraging results. The trial reported significant tumor regression, improvement in bone scans, and a reduction in bone turnover markers, pain, and narcotic use. These findings suggest cabozantinib's potential in managing CRPC, given its activity in reducing soft tissue lesions and improving progression-free survival (Smith et al., 2013).

Cabozantinib in Hepatocellular Carcinoma

A phase 3 trial evaluated cabozantinib in previously treated patients with advanced hepatocellular carcinoma. The study found that cabozantinib led to longer overall survival and progression-free survival compared to placebo. This outcome suggests cabozantinib's effectiveness in managing hepatocellular carcinoma, especially after previous systemic treatment for advanced disease (Abou-Alfa et al., 2018).

Eigenschaften

IUPAC Name

1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-phenylcyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-34-24-16-21-22(17-25(24)35-2)30-15-12-23(21)36-20-10-8-19(9-11-20)31(18-6-4-3-5-7-18)27(33)28(13-14-28)26(29)32/h3-12,15-17H,13-14H2,1-2H3,(H2,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPSFNZVQAYUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC=CC=C4)C(=O)C5(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desfluoro cabozantinib
Reactant of Route 2
Desfluoro cabozantinib
Reactant of Route 3
Desfluoro cabozantinib
Reactant of Route 4
Reactant of Route 4
Desfluoro cabozantinib
Reactant of Route 5
Reactant of Route 5
Desfluoro cabozantinib
Reactant of Route 6
Reactant of Route 6
Desfluoro cabozantinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.